molecular formula C13H10BF3O3 B2593139 {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid CAS No. 1415824-94-0

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid

Cat. No.: B2593139
CAS No.: 1415824-94-0
M. Wt: 282.03
InChI Key: KZXCMVJHGMMESW-UHFFFAOYSA-N
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Description

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid is an organic compound with the molecular formula C13H10BF3O3 It is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the reaction of 4-(trifluoromethyl)phenol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds through a Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and various substituted phenylboronic acids. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethyl)phenol

Uniqueness

{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid group in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O3/c15-13(16,17)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)14(18)19/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXCMVJHGMMESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415824-94-0
Record name {4-[4-(trifluoromethyl)phenoxy]phenyl}boronic acid
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